molecular formula C12H10BrNO2 B1450772 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-64-8

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1450772
CAS No.: 2186672-64-8
M. Wt: 280.12 g/mol
InChI Key: TVEYDUFGTSKKTK-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a bromine atom and an ethylphenyl group

Scientific Research Applications

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its chemical reactivity and stability.

Safety and Hazards

The safety and hazards associated with “3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione” are not explicitly mentioned in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the bromination of 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethylphenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-phenyl-1H-pyrrole-2,5-dione: Lacks the ethyl group on the phenyl ring.

    1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione: Lacks the bromine atom.

    3-Chloro-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione: Substituted with chlorine instead of bromine.

Uniqueness

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the bromine atom and the ethylphenyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEYDUFGTSKKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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